molecular formula C22H27FN2O4S B4559946 N-(4-ethoxyphenyl)-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide

N-(4-ethoxyphenyl)-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B4559946
M. Wt: 434.5 g/mol
InChI Key: IYFSCENZAWMJQL-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C22H27FN2O4S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.16755668 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Determination in Biological Samples

N-(4-ethoxyphenyl)-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide has been utilized in pharmacokinetic studies to understand its distribution and concentration in biological samples. For example, a method involving liquid chromatography tandem mass spectrometry (LC-MS/MS) was developed to determine its concentration in rat plasma and tissues. This method proved effective in studying the pharmacokinetic properties of the compound in rats (Ohashi, Nakamura, & Yoshikawa, 1999).

Biological Evaluation in Medical Chemistry

The compound has been the subject of synthesis and biological evaluation in the field of medical chemistry. For instance, its derivatives have been evaluated as membrane-bound phospholipase A2 inhibitors, leading to the identification of potent inhibitors with therapeutic potential (Oinuma et al., 1991).

Receptor Antagonist Studies

Research has been conducted on analogs of this compound as receptor antagonists. One study evaluated SB-399885, a derivative of the compound, as a selective 5-HT6 receptor antagonist with potential cognitive enhancing properties, indicating its possible utility in treating disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Polymer Science Research

In polymer science, derivatives of this compound have been utilized in the synthesis of novel copolymers. These polymers are characterized by their composition, structure, and thermal properties, contributing to advancements in materials science (Kharas et al., 2016).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-fluoro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O4S/c1-3-29-20-8-6-19(7-9-20)25(16-22(26)24-14-12-17(2)13-15-24)30(27,28)21-10-4-18(23)5-11-21/h4-11,17H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFSCENZAWMJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)C)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethoxyphenyl)-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
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N-(4-ethoxyphenyl)-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
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N-(4-ethoxyphenyl)-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
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N-(4-ethoxyphenyl)-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
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N-(4-ethoxyphenyl)-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide
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N-(4-ethoxyphenyl)-4-fluoro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.